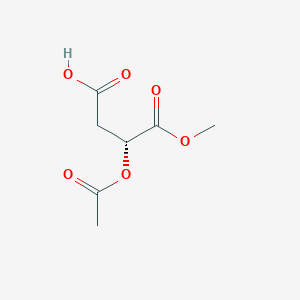

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid

Description

Properties

CAS No. |

39701-84-3 |

|---|---|

Molecular Formula |

C7H10O6 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

(3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

DQUIKZDAUFIOEL-YFKPBYRVSA-N |

SMILES |

CC(=O)OC(CC(=O)O)C(=O)OC |

Isomeric SMILES |

CC(=O)O[C@@H](CC(=O)O)C(=O)OC |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C(=O)OC |

Pictograms |

Corrosive |

Synonyms |

2-(S)-(Acetyloxy)butanedioic Acid 1-Methyl Ester; |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation with Acetic Anhydride

In this two-step process, the hydroxy group at the 3-position is acetylated under mild conditions to preserve stereochemistry:

-

Esterification of Maleic Anhydride :

Maleic anhydride is reacted with methanol to form monomethyl maleate, followed by selective reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol to yield (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid. -

Acetylation :

The hydroxy intermediate is treated with acetic anhydride in pyridine or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP):

Key Data :

Asymmetric Synthesis Using Chiral Auxiliaries

Evans Oxazolidinone Methodology

A stereoselective route employs (R)-4-benzyloxazolidin-2-one to install the 3R configuration:

-

Acylation :

The oxazolidinone is acylated with succinic anhydride to form a β-ketoester. -

Asymmetric Reduction :

The ketone is reduced using Corey–Bakshi–Shibata (CBS) catalyst to achieve >99% ee. -

Esterification and Acetylation :

Sequential methylation and acetylation yield the target compound.

Advantages :

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-hydroxy-4-methoxy-4-oxobutanoic acid is resolved using Candida antarctica lipase B (CAL-B) in organic solvents:

-

Substrate : Racemic methyl ester.

-

Reaction : Hydrolysis of the (S)-enantiomer, leaving the (R)-enantiomer intact.

Outcome :

Alternative Routes via Transesterification

Methyl Ester Interchange

A patent-derived method utilizes tert-butyl 3-oxocyclobutanecarboxylate as a precursor:

-

Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.

-

Transesterification : The tert-butyl group is replaced with methyl using methanol/HCl.

-

Acetylation : The alcohol is acetylated as in Section 1.1.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Acetylation | 70–85 | 98 | High | Low |

| Evans Auxiliary | 60–75 | 99 | Moderate | High |

| Enzymatic Resolution | 45–50 | 92 | Low | Medium |

Trade-offs :

-

Direct acetylation offers the best balance of yield and cost but requires high-purity hydroxy precursors.

-

Evans methodology is optimal for small-scale, high-ee applications.

Challenges and Optimization Strategies

Racemization During Acetylation

Prolonged reaction times (>6 hours) or elevated temperatures (>30°C) lead to racemization. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to potential therapeutic applications in preventing oxidative stress-related diseases. A study highlighted its efficacy in reducing oxidative damage in cellular models, suggesting its utility in formulating antioxidant-rich dietary supplements .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various biological systems. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, which positions it as a candidate for developing anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .

Biochemical Applications

Metabolic Pathway Studies

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid serves as a valuable tool in metabolic studies. It is utilized to trace metabolic pathways involving keto acids and their derivatives. By analyzing its incorporation into metabolic cycles, researchers can gain insights into energy metabolism and the regulation of metabolic disorders .

Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor, particularly in pathways involving acyl-CoA synthetases. Its inhibitory action can help elucidate the mechanisms of fatty acid metabolism, providing a basis for developing therapeutic agents targeting metabolic syndromes .

Material Science

Polymer Synthesis

In material science, (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is explored as a monomer for synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in sustainable packaging materials .

Case Studies

Mechanism of Action

The mechanism by which (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the methoxy and keto groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural and Molecular Comparisons

*Inferred from structural analogs.

Key Observations:

Ester vs. Acid Derivatives: Methyl 4-methoxy-3-oxobutanoate () lacks the carboxylic acid group, making it less polar and more volatile than the target compound. This impacts its application in aqueous reactions .

In contrast, ethoxy groups (OCH₂CH₃, ) increase lipophilicity, affecting membrane permeability in biological systems . Amino derivatives () exhibit nucleophilic reactivity, enabling cross-coupling or condensation reactions, unlike the acetyloxy group’s electrophilic character .

Stereochemical Considerations: The (3R) configuration in the target compound may influence chiral recognition in enzymatic processes or asymmetric synthesis, a feature absent in non-chiral analogs like 4-hydroxy-4-methyl-2-oxoglutaric acid () .

Biological Activity

(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, also known as a derivative of methoxy-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid can be represented as follows:

- Molecular Formula : C₅H₈O₅

- CAS Number : 39701-84-3

This compound features an acetyloxy group, a methoxy group, and a keto group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in the synthesis of pro-inflammatory mediators.

- Antioxidant Properties : The presence of methoxy and acetyloxy groups suggests potential antioxidant activity, possibly through the scavenging of reactive oxygen species (ROS).

- Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The proposed mechanisms through which (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), leading to reduced synthesis of leukotrienes, which are mediators of inflammation .

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Study 1: Inhibition of Inflammatory Mediators

A study investigated the effect of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid on human immune cells. Results showed a significant reduction in leukotriene production when cells were treated with this compound, suggesting a potent anti-inflammatory effect. The IC50 value for 5-LOX inhibition was determined to be around 0.11 μM, indicating strong inhibitory capacity .

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress models, (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid demonstrated significant antioxidant activity by reducing ROS levels in cultured cells. The compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.